Phentermine-d5 (hydrochloride) (CRM) Phentermine-d5 (hydrochloride) (CRM) Phentermine-d5 (CRM) is intended for use as an internal standard for the quantification of phentermine by GC- or LC-mass spectrometry. Phentermine is an α-methylated amphetamine that activates trace amine associated receptor 1 (TAAR1, EC50 = 5.47 µM). It potently stimulates the release of norepinephrine (IC50 = 39.4 nM), with less effect on the release of dopamine and serotonin (IC50s = 262 and 3,511 nM, respectively). Primarily through these actions, phentermine suppresses appetite and augments fat metabolism, supporting usefulness in ameliorating obesity.

Brand Name: Vulcanchem
CAS No.: 1330236-21-9
VCID: VC0164314
InChI: InChI=1S/C10H15N.ClH/c1-10(2,11)8-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H/i3D,4D,5D,6D,7D;
SMILES: NC(C)(C)CC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H].Cl
Molecular Formula: C10H16ClN
Molecular Weight: 190.72 g/mol

Phentermine-d5 (hydrochloride) (CRM)

CAS No.: 1330236-21-9

Cat. No.: VC0164314

Molecular Formula: C10H16ClN

Molecular Weight: 190.72 g/mol

* For research use only. Not for human or veterinary use.

Phentermine-d5 (hydrochloride) (CRM) - 1330236-21-9

Specification

Description Phentermine-d5 (CRM) is intended for use as an internal standard for the quantification of phentermine by GC- or LC-mass spectrometry. Phentermine is an α-methylated amphetamine that activates trace amine associated receptor 1 (TAAR1, EC50 = 5.47 µM). It potently stimulates the release of norepinephrine (IC50 = 39.4 nM), with less effect on the release of dopamine and serotonin (IC50s = 262 and 3,511 nM, respectively). Primarily through these actions, phentermine suppresses appetite and augments fat metabolism, supporting usefulness in ameliorating obesity.

CAS No. 1330236-21-9
Molecular Formula C10H16ClN
Molecular Weight 190.72 g/mol
IUPAC Name 2-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C10H15N.ClH/c1-10(2,11)8-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H/i3D,4D,5D,6D,7D;
Standard InChI Key NCAIGTHBQTXTLR-BQAHAFBHSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)(C)N)[2H])[2H].Cl
SMILES NC(C)(C)CC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H].Cl
Canonical SMILES CC(C)(CC1=CC=CC=C1)N.Cl

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